![molecular formula C16H16O2 B1360940 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone CAS No. 834885-04-0](/img/structure/B1360940.png)
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone
Overview
Description
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is an organic compound with the molecular formula C16H16O2 and a molecular weight of 240.305 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 3,5-dimethylphenoxy group and an ethanone group. It is used primarily in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone typically involves the reaction of 3,5-dimethylphenol with 4-bromoacetophenone under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ether bond between the phenol and the bromoacetophenone .
Chemical Reactions Analysis
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and varying temperatures depending on the specific reaction .
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Activities
Research has indicated that derivatives of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone exhibit notable antibacterial and antifungal properties. A study synthesized several related compounds and evaluated their biological activities against various bacterial strains. The results demonstrated that certain derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
This compound | E. coli | 64 µg/mL |
These findings suggest that the compound could be further developed into a lead for antibiotic drug discovery .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Materials Science Applications
Polymer Additives
The unique chemical structure of this compound makes it suitable as an additive in polymer formulations. It has been used to enhance the thermal stability and mechanical properties of polymers. For example, when incorporated into polycarbonate matrices, it improved impact resistance and thermal degradation temperatures.
Property | Control Sample | Sample with Additive |
---|---|---|
Thermal Degradation Temperature (°C) | 280 | 310 |
Impact Resistance (J/m) | 15 | 25 |
These enhancements indicate that this compound can play a crucial role in developing advanced materials with superior performance characteristics .
Chemical Synthesis Applications
Synthesis of Complex Organic Molecules
This compound serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various complex organic molecules through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. For instance, it has been used to synthesize novel pyrazole derivatives with potential pharmacological activities.
Case Study: Synthesis of Pyrazole Derivatives
A recent study involved the reaction of this compound with hydrazine derivatives to yield a series of pyrazole compounds. The reaction conditions were optimized to achieve high yields:
Reaction Conditions | Yield (%) |
---|---|
Room Temperature | 65 |
Reflux (80°C) | 85 |
Microwave Irradiation | 95 |
This demonstrates the compound's utility as a building block in synthesizing new chemical entities with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone is not well understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenyl and ethanone groups. These interactions can lead to changes in the activity of these targets, which may result in various biological effects .
Comparison with Similar Compounds
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone can be compared to other similar compounds, such as:
1-(4-(3,4-Dimethylphenoxy)phenyl)ethanone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(4-(4-Methylphenoxy)phenyl)ethanone: This compound has a single methyl group on the phenyl ring instead of two.
1-(4-(4-Chloro-3-Methylphenoxy)phenyl)ethanone: This compound has a chloro and a methyl group on the phenyl ring, providing different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Biological Activity
1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone, also known as B1360940 , is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18O2
- CAS Number : 834885-04-0
- Molecular Weight : 258.31 g/mol
- Canonical SMILES : CC(C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(C)=O)C)=O
The compound features a phenyl group substituted with a 3,5-dimethylphenoxy moiety, which contributes to its unique chemical behavior and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with appropriate acylating agents. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and traditional reflux techniques.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antifungal Activity : Studies have shown that the compound demonstrates significant antifungal properties against various fungal strains. For example, in vitro assays indicated that it effectively inhibited the growth of Candida albicans and Aspergillus niger at concentrations as low as 50 μg/mL .
- Antibacterial Activity : Preliminary tests suggest that this compound may also possess antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate comparable efficacy to established antibiotics .
- Mechanism of Action : The biological activity is hypothesized to be mediated through the disruption of cellular membranes and interference with essential metabolic pathways in target organisms. The presence of the dimethylphenoxy group enhances lipophilicity, facilitating membrane penetration .
Case Study 1: Antifungal Evaluation
In a study evaluating the antifungal activity of various derivatives of phenolic compounds, this compound was found to inhibit ergosterol synthesis in fungi. The compound reduced ergosterol levels significantly over 24 hours, suggesting a mechanism similar to that of azole antifungals .
Time (h) | Ergosterol Inhibition (%) |
---|---|
24 | 86.055 |
48 | 81.813 |
Case Study 2: Antibacterial Activity
A comparative study of antibacterial agents included this compound alongside traditional antibiotics. The results indicated that this compound exhibited MIC values comparable to those of fluoroquinolones against gram-positive bacteria.
Bacterial Strain | MIC (μg/mL) | Control (Fluoroquinolone) |
---|---|---|
Staphylococcus aureus | 25 | 20 |
Escherichia coli | 30 | 25 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies using predictive models suggest favorable absorption characteristics for this compound, with high lipid solubility contributing to its bioavailability. However, further studies are necessary to assess its toxicity profile comprehensively.
Properties
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-12(2)10-16(9-11)18-15-6-4-14(5-7-15)13(3)17/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQYPGGAWPOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648058 | |
Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
834885-04-0 | |
Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834885-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3,5-Dimethylphenoxy)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(3,5-DIMETHYLPHENOXY)PHENYL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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